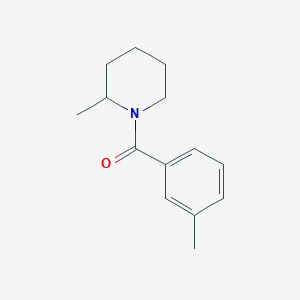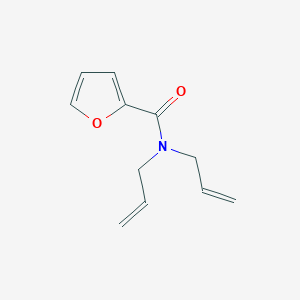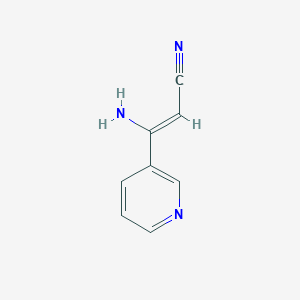
3-Amino-3-(3-pyridinyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-pyridinyl)acrylonitrile, also known as APAN, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. APAN is a nitrogen-containing heterocyclic compound that possesses a pyridine ring and a cyano group attached to an acrylonitrile moiety.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism, such as DNA polymerase and RNA polymerase. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and physiological effects:
3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-3-(3-pyridinyl)acrylonitrile is its versatility in synthetic applications, as it can be easily modified to introduce various functional groups. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo, making it a safe and promising candidate for further development. However, one of the limitations of 3-Amino-3-(3-pyridinyl)acrylonitrile is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-Amino-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential applications in material science and organic synthesis. In addition, further studies are needed to elucidate the mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile can be achieved through a variety of methods, including the reaction of cyanoacetic acid with 3-pyridinylamine, the reaction of ethyl cyanoacetate with 3-pyridinylamine, or the reaction of ethyl cyanoacetate with 3-aminopyridine. Among these methods, the reaction of cyanoacetic acid with 3-pyridinylamine has been reported to be the most efficient, yielding 3-Amino-3-(3-pyridinyl)acrylonitrile in high purity and yield.
Aplicaciones Científicas De Investigación
3-Amino-3-(3-pyridinyl)acrylonitrile has been widely studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a building block for the synthesis of various heterocyclic compounds.
Propiedades
Fórmula molecular |
C8H7N3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(Z)-3-amino-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2/b8-3- |
Clave InChI |
LYVMPDNCWIHLDR-BAQGIRSFSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C(=C/C#N)/N |
SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
SMILES canónico |
C1=CC(=CN=C1)C(=CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



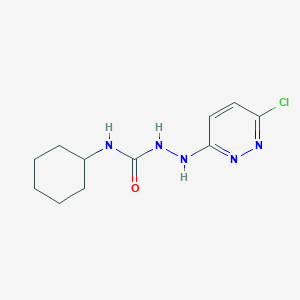

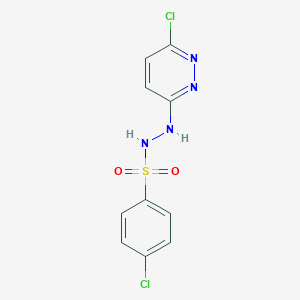
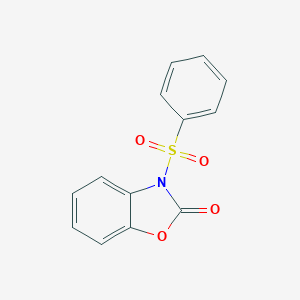
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
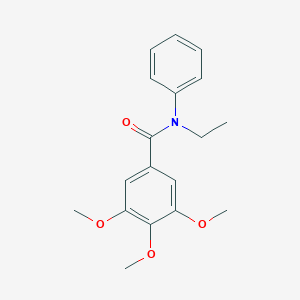
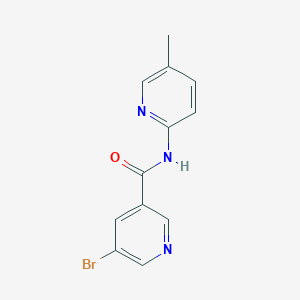
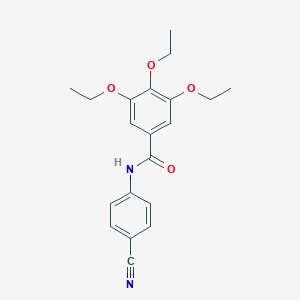
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

